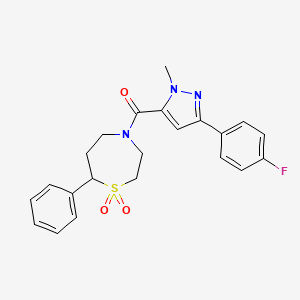

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-25-20(15-19(24-25)16-7-9-18(23)10-8-16)22(27)26-12-11-21(30(28,29)14-13-26)17-5-3-2-4-6-17/h2-10,15,21H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDXQXBYMYWSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepan ring fused with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 397.4 g/mol. Its structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing pyrazole and thiazepane moieties exhibit significant anticancer properties. For instance, several studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The cytotoxic effect of similar compounds has been quantified with IC50 values ranging from 0.08 µM to 39.70 µM for different analogs .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.08 | |

| Compound B | MDA-MB-231 | 39.70 | |

| Compound C | Other Lines | Varies |

The proposed mechanism involves the induction of apoptosis through the activation of caspases (caspase-3 and caspase-7), which play critical roles in programmed cell death. The interaction of these compounds with specific molecular targets within cancer cells leads to the disruption of cellular signaling pathways essential for tumor growth and survival .

Anti-inflammatory Activity

In addition to anticancer effects, compounds similar to the one have demonstrated anti-inflammatory properties. The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rats, where these compounds exhibit significant reduction in inflammation compared to control groups .

Study 1: Anticancer Efficacy

A study conducted by Kamel et al. (2015) evaluated the cytotoxic effects of various pyrazole derivatives against human breast cancer cell lines. The study highlighted that compounds with specific substituents on the pyrazole ring showed enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that certain pyrazole derivatives could inhibit key signaling pathways involved in cell proliferation, leading to increased apoptosis rates in treated cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Acylation : Coupling of the thiazepane sulfone moiety with the pyrazole ring via a methanone linker, similar to methods used for pyrazole-thiophene hybrids (e.g., Friedel-Crafts acylation or nucleophilic substitution) .

- Functionalization : Introduction of the 4-fluorophenyl group on the pyrazole ring via Suzuki-Miyaura cross-coupling or halogenation followed by fluorophenyl substitution .

- Purification : Column chromatography and recrystallization are critical for isolating high-purity intermediates and final products .

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to verify substituent positions and connectivity .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular geometry, as demonstrated in pyrazolone-thiophene hybrids .

- Mass Spectrometry (HRMS/GC-MS) : To validate molecular weight and detect side products .

Q. How is the compound screened for preliminary biological activity in academic research?

- Methodological Answer : Initial screening often involves:

- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays targeting enzymes like kinases or proteases, using protocols similar to those for pyrazole derivatives .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA or serotonin receptors) to assess affinity, with IC determination .

Advanced Research Questions

Q. What strategies resolve synthetic challenges such as low yields in the coupling of thiazepane and pyrazole moieties?

- Methodological Answer :

- Optimized Reaction Conditions : Use of catalysts (e.g., Pd for cross-coupling) or microwave-assisted synthesis to enhance efficiency .

- Side-Product Analysis : GC-MS or HPLC monitoring to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry .

- Protecting Groups : Temporary protection of reactive sites (e.g., sulfone or pyrazole nitrogen) to prevent undesired reactions .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors for enzyme assays) .

- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out impurities affecting results .

- Orthogonal Assays : Confirm activity using independent methods (e.g., surface plasmon resonance alongside enzyme assays) .

Q. What computational approaches predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptor active sites, leveraging crystal structures of related targets (e.g., benzodiazepine receptors) .

- MD Simulations : Assess binding stability over time using GROMACS or AMBER .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., fluorophenyl to chlorophenyl, methyl to ethyl on pyrazole) to evaluate impact on activity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .

Q. What methodologies evaluate metabolic stability in preclinical research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.